molecular formula C10H8ClNO2S B139134 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one CAS No. 145736-61-4

6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B139134
CAS No.: 145736-61-4
M. Wt: 241.69 g/mol
InChI Key: YDYLPMPVYALQKQ-UHFFFAOYSA-N
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Description

6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one, also known as this compound, is a useful research compound. Its molecular formula is C10H8ClNO2S and its molecular weight is 241.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activity : A study by Armenise et al. (2012) highlighted the synthesis of 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues, revealing their significant in vitro antimicrobial activity against various bacterial strains and fungi.

  • Synthetic Methods : Research by Hanson et al. (2003) described methods for the bromination and nitration of 1,4-benzothiazin-3(4H)-one derivatives, an important step in chemical synthesis.

  • Microwave-Assisted Synthesis : Zuo et al. (2008) demonstrated a microwave-assisted method for synthesizing benzo[b][1,4]thiazin-3(4H)-one derivatives, offering a more efficient synthesis route (Zuo et al., 2008).

  • Energetics Study : Miranda et al. (2011) conducted an experimental and computational study on the energetics of benzothiazin-3(4H)-one derivatives, providing insights into their stability and reactivity (Miranda et al., 2011).

  • Antibacterial Activity : Ellouz et al. (2018) synthesized new triazolylmethyl-1,4-benzothiazin-3(4H)-one derivatives and evaluated their in vitro antibacterial activities, finding compound 8a particularly effective (Ellouz et al., 2018).

  • Structural Studies : Berestovitskaya et al. (2006) synthesized and studied the structure of 2-(nitromethylene)-2H-1,4-benzothiazin-3(4H)-one, providing valuable information about its molecular configuration (Berestovitskaya et al., 2006).

  • Knoevenagel Condensation Application : Souza et al. (2006) described the synthesis of benzylidene benzothiazine compounds via Knoevenagel condensation, highlighting its utility in creating novel chemical structures (Souza et al., 2006).

  • Biological Activity Studies : Abbas and Farghaly (2010) synthesized 1,4-benzothiazine derivatives and screened them for antitumor and antimicrobial activities, demonstrating the potential of these compounds in pharmaceutical applications (Abbas & Farghaly, 2010).

Safety and Hazards

The safety data sheet for 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one indicates that it causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves, clothing, and eye/face protection .

Properties

IUPAC Name

6-(2-chloroacetyl)-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c11-4-8(13)6-1-2-9-7(3-6)12-10(14)5-15-9/h1-3H,4-5H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYLPMPVYALQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584738
Record name 6-(Chloroacetyl)-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145736-61-4
Record name 6-(Chloroacetyl)-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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